均六氢吡嗪

描述

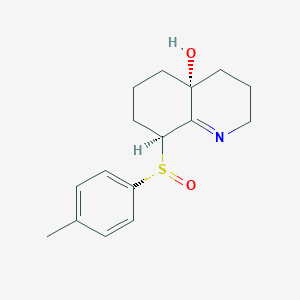

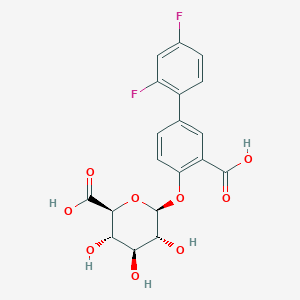

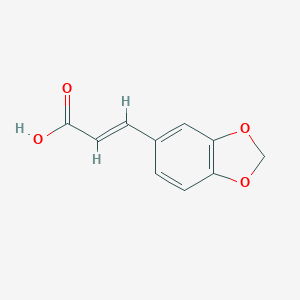

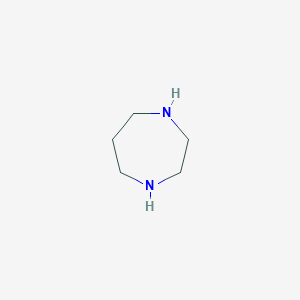

Homopiperazine, also known as 1,4-Diazacycloheptane, is a cyclic molecule containing two nitrogen atoms in positions 1 and 4, as well as five carbon atoms . It is a well-studied heterocycle in drug design that has found gainful application as scaffolds and terminal elements and for enhancing the aqueous solubility of a molecule .

Synthesis Analysis

Homopiperazine can be synthesized through various methods. One of the recent methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Another method involves the cyclization of N-β-hydroxyethyl-1,3-propanediamine to homopiperazine over a Cu-Cr-Ba-Al2O3 catalyst in a fixed-bed reactor .

Molecular Structure Analysis

The X-ray structure of Homopiperazine has been determined for the first time . The structure shows a pseudo-chair conformation of the molecule, with each NH acting both as a hydrogen-bonding donor and acceptor, leading to the formation of a complex network structure .

Chemical Reactions Analysis

Homopiperazine has been used in the synthesis of N,N’-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors .

Physical And Chemical Properties Analysis

Homopiperazine has a molecular weight of 100.16 g/mol. It has two primary nitrogen atoms which exert the improvement in pharmacokinetic features of drug candidates because of their appropriate pKa .

科学研究应用

Component of Liquids for CO2 Capture

Homopiperazine has been used as a component of liquids for CO2 capture . This application is particularly relevant in the context of climate change, where there is a pressing need to reduce carbon dioxide emissions. The use of Homopiperazine in this context could potentially contribute to more efficient and effective methods of carbon capture and storage.

Component of Organic and Organic/Inorganic Supramolecular Ionic Salts

Homopiperazine has found applications as a component of various organic and organic/inorganic supramolecular ionic salts . These materials have a wide range of potential applications, including in the development of new materials with unique properties.

Component of Transition Metal Complexes

Homopiperazine has been used as a component of various transition metal complexes . These complexes can have a wide range of applications, including in catalysis, materials science, and medicinal chemistry.

Use in X-Ray Diffraction Studies

Homopiperazine has been used in X-ray diffraction studies . In these applications, the materials are often characterized by X-ray diffraction, providing valuable information about their structure and properties.

Synthesis of New Salts

Homopiperazine has been used in the synthesis of new salts, such as Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate . These new salts can have a wide range of potential applications, including in the development of new materials with unique properties.

Antioxidant Activity

Homopiperazine-based compounds have been tested for their antioxidant activity . This could potentially lead to the development of new antioxidant agents, which could have applications in various fields, including medicine and food preservation.

Electric and Dielectric Behavior

Homopiperazine-based compounds have been studied for their electric and dielectric behavior . This could potentially lead to the development of new materials with unique electrical properties, which could have applications in various fields, including electronics and energy storage.

Photoluminescence

Homopiperazine-based compounds have been studied for their photoluminescent properties . This could potentially lead to the development of new materials with unique optical properties, which could have applications in various fields, including optoelectronics and sensing.

作用机制

Target of Action

Homopiperazine, a fundamental heterocyclic compound , has been identified to primarily target the proteasome, a proteolytic machinery that executes the degradation of polyubiquitinated proteins to maintain cellular homeostasis . Specifically, homopiperazine derivatives (HPDs) have been found to inhibit all three catalytic subunits (ß 1, ß 2, and ß 5) of the proteasome .

Mode of Action

The mode of action of homopiperazine involves direct binding to the proteasome’s catalytic subunits . This is distinct from other proteasome inhibitors like bortezomib, which mainly act on the ß5 subunit . The binding of homopiperazine to these subunits inhibits the proteasome’s function, leading to an accumulation of polyubiquitinated proteins .

Biochemical Pathways

The inhibition of the proteasome by homopiperazine impacts the ubiquitin-proteasome pathway . This pathway is crucial for maintaining cellular homeostasis by controlling the degradation of proteins. When the proteasome is inhibited, proteins accumulate in the cell, leading to proteotoxic stress . This stress can induce apoptosis, particularly in cancer cells, which are more sensitive to proteotoxic stress .

Result of Action

The result of homopiperazine’s action is the induction of cytotoxic effects on various cell lines, particularly those from hematological malignancies including myeloma . Furthermore, certain homopiperazine derivatives have been shown to inhibit the growth of bortezomib-resistant myeloma cells carrying a ß5-subunit mutation . This suggests that homopiperazine could be a potential therapeutic agent for treating proteasome inhibitor-resistant cancers.

安全和危害

未来方向

属性

IUPAC Name |

1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYSHZXSKYCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060130 | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homopiperazine | |

CAS RN |

505-66-8 | |

| Record name | Homopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,4-diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,4-diazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1,4-DIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Homopiperazine, also known as 1,4-Diazepane, has a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol.

A: Various techniques are used to characterize homopiperazine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique helps determine the structure and conformation of the molecules. [, , ] * Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compounds. [, , ] * Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [] * X-ray Diffraction: For crystalline derivatives, X-ray diffraction can reveal the three-dimensional structure and arrangement of molecules within the crystal lattice. []

A: Homopiperazine exhibits corrosion inhibition properties on iron surfaces in acidic environments. Studies show a significant decrease in iron corrosion rates in the presence of homopiperazine. [, ] The molecule is believed to adsorb onto the iron surface, forming a protective layer. At low concentrations, homopiperazine adsorbs vertically through one imine group, while at higher concentrations, both imine groups are involved in adsorption, resulting in a flatter orientation and enhanced protection. [, ]

A: Yes, certain homopiperazine-based metal complexes, particularly those containing zirconium (Zr) and hafnium (Hf), have shown activity as catalysts in the ring-opening polymerization (ROP) of lactide. [] These complexes produce polylactide with desirable properties like narrow polydispersity indices, indicating controlled polymerization. []

A: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to: * Study equilibrium geometries: DFT calculations have been used to investigate the equilibrium geometry of homopiperazine and its diphenyltin(IV) complex. [] * Investigate structure-activity relationships: In silico docking studies have been performed on homopiperazine-pyrimidine-pyrazole hybrids to understand their potential as antitubercular agents and predict their interactions with Mycobacterium tuberculosis proteins. []

ANone: Modifications to the homopiperazine scaffold can significantly influence biological activity:

- Anticancer Activity: Homopiperazine-based titanium(IV) catecholato complexes show varying cytotoxicity depending on the steric and electronic environment of the catecholate moiety. [] Generally, homopiperazine complexes exhibit higher cytotoxicity compared to their piperazine analogs, potentially due to their enhanced stability against hydrolysis in biological environments. []

- NMDA Receptor Modulation: N,N'-substituted piperazine and homopiperazine derivatives exhibit polyamine-like actions, impacting N-methyl-D-aspartate (NMDA) receptor activity by enhancing [3H]MK-801 binding. [] The length and type of substituents on the nitrogen atoms influence their potency and efficacy. []

- Antitubercular Activity: In silico studies and in vitro assays of homopiperazine-pyrimidine-pyrazole hybrids revealed that the substituents on the aryl ring significantly impact their antitubercular activity. []

A: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride demonstrates lower hygroscopicity and improved chemical stability compared to its anhydrous counterpart. [] This difference highlights the impact of crystal form on drug substance properties and emphasizes the importance of choosing the optimal form for formulation development.

ANone: Homopiperazine-containing compounds can undergo various metabolic transformations:

- Reaction with Endogenous Formaldehyde: Studies show that homopiperazine can react with endogenous formaldehyde in vivo, leading to the formation of a bridged homopiperazine metabolite. [, ] This reaction involves the formation of a reactive Schiff base intermediate and highlights a potential metabolic pathway for compounds containing the homopiperazine moiety. [, ]

- Oxidative Metabolism: Research indicates that compounds like BI 605906 and GK02942, which contain alkylsulfonyl piperazine groups, can be metabolized via oxidative pathways in human liver microsomes. []

ANone: Homopiperazine derivatives have shown promising results in various therapeutic areas:

- Anticancer Activity: Homopiperazine-based titanium(IV) catecholato complexes exhibit cytotoxicity against various cancer cell lines, including HT-29 and OVCAR. []

- Antitumor Activity: Diphenyltin(IV) complexes with homopiperazine demonstrate antitumor activity against breast cancer cell lines. []

- Proteasome Inhibition: Certain homopiperazine derivatives function as proteasome inhibitors, exhibiting cytotoxic effects against hematological malignancy cells, including myeloma. [] For instance, K-7174, a homopiperazine derivative, demonstrates anti-myeloma activity both in vitro and in vivo by downregulating the expression of class I histone deacetylases. [] It exhibits promising results in treating bortezomib-resistant myeloma cells, suggesting a potential alternative for overcoming drug resistance. [, ]

- Antitubercular Activity: In vitro studies have shown the antitubercular potential of homopiperazine-pyrimidine-pyrazole hybrids against Mycobacterium tuberculosis H37Rv strains. []

ANone: Several in vivo models have been employed to investigate the therapeutic potential of homopiperazine derivatives:

* **Tumor Models:** Fasudil, a Rho kinase inhibitor containing a homopiperazine moiety, has shown efficacy in inhibiting tumor progression in various animal models, including: * MM1 peritoneal dissemination model: Reduced tumor burden and ascites production. [] * HT1080 experimental lung metastasis model: Decreased lung nodules. [] * Orthotopic breast cancer model: Increased tumor-free survival in mice treated with fasudil compared to controls. []* **Rat Model for Studying Smooth Muscle Tone:** The internal anal sphincter (IAS) of rats has been used to investigate the selectivity and potency of various Rho kinase inhibitors, including those containing homopiperazine, like fasudil and H-1152. [] These studies highlight the role of Rho kinases in regulating smooth muscle tone and the potential of homopiperazine-based inhibitors in treating related conditions. []A: High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of homopiperazine intermediates. [] These methods utilize UV detection and offer good linearity, precision, and accuracy for monitoring the synthesis of homopiperazine derivatives. []

ANone: Research on homopiperazine and its derivatives spans various scientific disciplines, including:

- Medicinal Chemistry: The development of novel homopiperazine derivatives as potential therapeutic agents for cancer, infectious diseases, and neurological disorders. [, , , , , , ]

- Materials Science: Exploring the corrosion inhibition properties of homopiperazine on metal surfaces. [, ]

- Polymer Chemistry: Utilizing homopiperazine-based metal complexes as catalysts for the ring-opening polymerization of cyclic esters for the synthesis of biodegradable polymers. []

- Computational Chemistry: Employing in silico techniques like DFT calculations and molecular docking to study the structure, properties, and potential biological targets of homopiperazine derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。